
(2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane is a chiral oxolane derivative with a bromomethyl group at the 2-position and a 4-nitrophenyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and a suitable chiral oxolane precursor.
Formation of Intermediate: The 4-nitrobenzaldehyde is reacted with the chiral oxolane precursor under specific conditions to form an intermediate compound.
Bromomethylation: The intermediate is then subjected to bromomethylation using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring cost-effectiveness, safety, and environmental compliance. This may include optimizing reaction conditions, using continuous flow reactors, and implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The oxolane ring can be oxidized under specific conditions to form corresponding lactones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted oxolane derivatives with various functional groups.
Reduction: Amino-substituted oxolane derivatives.
Oxidation: Lactones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
(2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane can be used as a building block in organic synthesis for the preparation of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential applications in medicinal chemistry include the development of new drugs or drug intermediates. The compound’s unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The bromomethyl and nitrophenyl groups may play a role in binding interactions or in the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-2-(Chloromethyl)-4-(4-nitrophenyl)oxolane: Similar structure with a chloromethyl group instead of a bromomethyl group.
(2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane: Similar structure with a methylphenyl group instead of a nitrophenyl group.
(2R,4R)-2-(Bromomethyl)-4-(4-hydroxyphenyl)oxolane: Similar structure with a hydroxyphenyl group instead of a nitrophenyl group.
Uniqueness
(2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane is unique due to the presence of both bromomethyl and nitrophenyl groups, which can impart distinct reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it valuable for enantioselective synthesis and applications.
Eigenschaften
Molekularformel |
C11H12BrNO3 |
|---|---|
Molekulargewicht |
286.12 g/mol |
IUPAC-Name |
(2R,4R)-2-(bromomethyl)-4-(4-nitrophenyl)oxolane |
InChI |
InChI=1S/C11H12BrNO3/c12-6-11-5-9(7-16-11)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
InChI-Schlüssel |
WUMUXUPHNRGTAZ-GXSJLCMTSA-N |
Isomerische SMILES |
C1[C@@H](CO[C@H]1CBr)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1C(COC1CBr)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


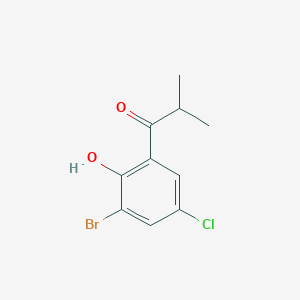
![[1-(Bromomethyl)cyclobutyl]cyclopentane](/img/structure/B13227395.png)
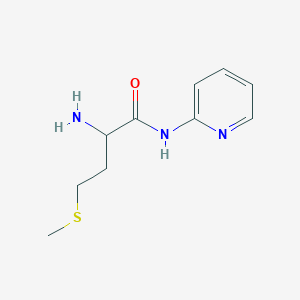
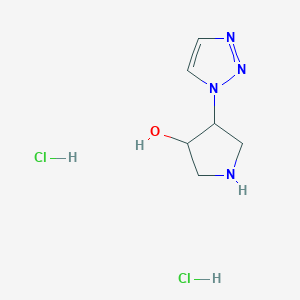

![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)

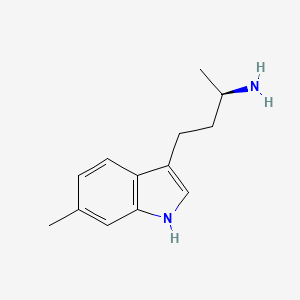
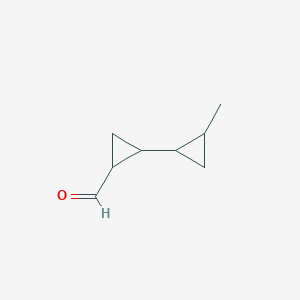
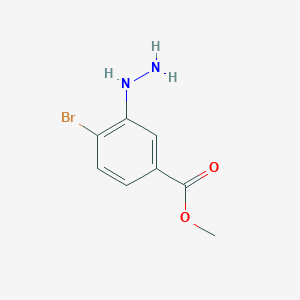



![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13227457.png)
